molecular formula C8H13NO2 B15228070 7-Oxa-2-azaspiro[4.5]decan-10-one

7-Oxa-2-azaspiro[4.5]decan-10-one

Cat. No.: B15228070
M. Wt: 155.19 g/mol
InChI Key: MBEVZOYKXOCSDC-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[4.5]decan-10-one is a bicyclic heterocyclic compound featuring a spiro junction between a seven-membered oxazepane ring and a five-membered lactam ring. The compound’s structural uniqueness arises from the fusion of oxygen (oxa) and nitrogen (aza) heteroatoms within the spirocyclic framework. Key identifiers include:

  • CAS Number: 1782777-20-1
  • Molecular Formula: C₉H₁₄O₂ (discrepancies exist in literature; see Section 2 for discussion)
  • Molecular Weight: 154.21 g/mol

The spiro architecture confers conformational rigidity, making it a valuable scaffold in medicinal chemistry for modulating bioactivity and pharmacokinetic properties.

Properties

IUPAC Name

7-oxa-2-azaspiro[4.5]decan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-4-11-6-8(7)2-3-9-5-8/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEVZOYKXOCSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(C1=O)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[4.5]decan-10-one typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for 7-Oxa-2-azaspiro[4.5]decan-10-one are not extensively documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often employ catalytic processes and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[4.5]decan-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Oxa-2-azaspiro[4.5]decan-10-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Oxa-2-azaspiro[4.5]decan-10-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues
Compound Name Heteroatom Configuration Key Substituents Biological Activity/Application Reference
7-Oxa-2-azaspiro[4.5]decan-10-one 7-oxa, 2-aza, ketone at C10 None (parent structure) Scaffold for drug design
1-Oxa-2,7-diazaspiro[4.5]decan-10-one 1-oxa, 2-aza, 7-aza, ketone at C10 4-Methylphenyl, diphenyl Anti-TB (MIC = 3.02 μM)
2,7-Diazaspiro[4.5]decan-10-one 2-aza, 7-aza, ketone at C10 Bis(4-fluorophenyl)methyl DAT inhibitor for ADHD, addiction
6,9-Diazaspiro[4.5]decan-10-one 6-aza, 9-aza, ketone at C10 None (parent structure) No bioactivity reported
7-Azaspiro[4.5]decane-1-carboxylic acid 7-aza, ketone replaced by carboxyl Benzyl, carboxylic acid GABA-analogous activity (no specifics)
Key Comparisons

a. Heteroatom Position and Bioactivity

  • Anti-TB Activity : The 1-oxa-2,7-diazaspiro[4.5]decan-10-one derivative (compound 3e) exhibits potent anti-tubercular activity (MIC = 3.02 μM), attributed to its dual nitrogen atoms enhancing hydrogen-bonding interactions with Mycobacterium tuberculosis targets . In contrast, the parent 7-oxa-2-azaspiro compound lacks reported antimicrobial activity, highlighting the importance of additional nitrogen substituents.
  • CNS Applications : 2,7-Diazaspiro derivatives with bis(4-fluorophenyl)methyl groups act as dopamine transporter (DAT) inhibitors, showing promise for ADHD and substance abuse disorders . The absence of electron-withdrawing groups (e.g., fluorine) in 7-oxa-2-azaspiro[4.5]decan-10-one limits its utility in CNS targeting.

b. Conformational and Electronic Effects

  • Spiro vs. Fused Systems : Bicyclo[4.3.1]decan-10-one (a fused bicyclic ketone) lacks the spiro system’s rigidity, leading to different spatial arrangements and reduced metabolic stability compared to 7-oxa-2-azaspiro derivatives .
  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 1-thia-4-azaspiro[4.5]decane) increases lipophilicity, enhancing membrane permeability in cytotoxic agents .

Discrepancies and Clarifications

  • Molecular Formula Conflict: cites C₉H₁₄O₂, while lists C₈H₁₃NO₂ for a similarly named compound. This discrepancy likely arises from positional isomerism (e.g., ketone at C1 vs. C10). The correct IUPAC name for the target compound (ketone at C10) supports the C₉H₁₄O₂ formula .

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